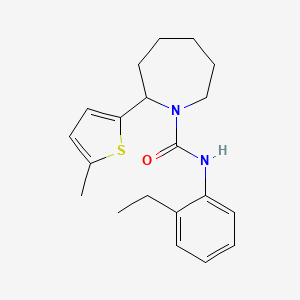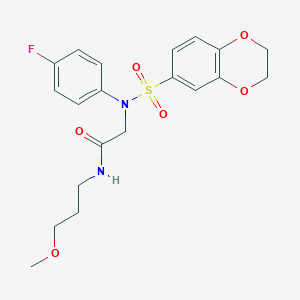![molecular formula C19H28ClN3O2 B5013218 (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts on the endocannabinoid system in the human body.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and involves interactions with the endocannabinoid system in the human body. This compound acts as a partial agonist at both the CB1 and CB2 receptors, which are located throughout the body and play a role in the regulation of various physiological processes such as pain, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its potent analgesic and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in synthetic chemistry.
Orientations Futures
There are several future directions for the study of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to study its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with the endocannabinoid system in the human body.
Méthodes De Synthèse
The synthesis method of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The starting material is a compound known as resorcinol, which is reacted with piperidine to form a dihydropyridine intermediate. This intermediate is then reacted with morpholine and chlorobenzene to form the final product. The synthesis method of this compound is complex and requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c20-16-3-1-2-4-17(16)21-7-5-15(6-8-21)23-13-18(19(24)14-23)22-9-11-25-12-10-22/h1-4,15,18-19,24H,5-14H2/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHJUZXVLKYXHO-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C(C2)O)N3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C[C@@H]([C@H](C2)O)N3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)


![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)

![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)

![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
![10-bromo-6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013211.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)